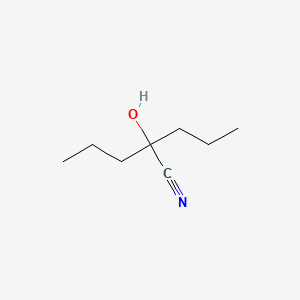

2-Hydroxy-2-propylvaleronitrile

Descripción

Contextualization within Hydroxynitrile Chemistry

Hydroxynitriles, also known as cyanohydrins, are a class of organic molecules characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) functional group attached to the same carbon atom. fiveable.melibretexts.org This unique structural arrangement imparts a distinct reactivity to these compounds, making them versatile building blocks in organic chemistry.

The formation of hydroxynitriles typically involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or a ketone. fiveable.melibretexts.org In the case of 2-Hydroxy-2-propylvaleronitrile, the precursor is the ketone 4-heptanone (B92745) (also known as dipropyl ketone). The reaction involves the attack of the cyanide ion on the electrophilic carbonyl carbon of 4-heptanone, followed by protonation of the resulting alkoxide intermediate to yield the final hydroxynitrile product. This reaction is generally reversible. fiveable.me

The presence of both the hydroxyl and nitrile groups allows for a variety of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The hydroxyl group can be involved in esterification or etherification reactions, or it can be eliminated. This dual functionality is a key reason for the importance of hydroxynitriles in synthetic organic chemistry.

Significance as a Chemical Intermediate in Advanced Organic Synthesis

The true value of this compound in the realm of chemical research lies in its role as a chemical intermediate. ontosight.ai An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step organic syntheses, intermediates like this compound are crucial stepping stones for the construction of more complex molecular architectures.

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its potential is recognized in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai The ability to introduce both a hydroxyl and a cyano group in a single step, which can then be further manipulated, makes it a valuable synthon. For instance, the hydrolysis of the nitrile group to a carboxylic acid would lead to the formation of 2-hydroxy-2-propylvaleric acid, a substituted alpha-hydroxy acid. Such structures are found in a variety of biologically active molecules.

Overview of Research Trajectories for this compound

The research landscape for this compound appears to be more foundational than application-driven at present. A significant portion of the available information revolves around its basic chemical properties and its identity as a member of the hydroxynitrile class.

Current research trajectories for hydroxynitriles, in general, are focused on several key areas that could encompass the future study of this compound:

Catalytic and Asymmetric Synthesis: A major area of research in hydroxynitrile chemistry is the development of catalytic, and particularly asymmetric, methods for their synthesis. This involves the use of chiral catalysts to produce one enantiomer of the hydroxynitrile in excess. While no specific studies on the asymmetric synthesis of this compound were prominently found, this remains a probable avenue for future investigation, given the importance of enantiomerically pure compounds in the pharmaceutical industry.

Exploration of Reactivity: Further research is likely to explore the diverse reactivity of this compound, investigating new transformations of its hydroxyl and nitrile functionalities to create novel molecular scaffolds.

Application in the Synthesis of Bioactive Molecules: A logical progression for research on this intermediate would be its incorporation into the synthesis of new, biologically active compounds. This would involve using it as a starting material to build more complex molecules for testing in various biological assays.

At present, detailed research findings and extensive application notes specifically for this compound are limited in the public domain. Its primary significance is currently defined by its potential as a versatile intermediate, with its full research potential yet to be unlocked.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | 2-hydroxy-2-propylpentanenitrile chemspider.com |

| 4-Heptanone | Dipropyl ketone |

| 2-Hydroxy-2-propylvaleric acid |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5699-74-1 | chemspider.com |

| Molecular Formula | C8H15NO | chemspider.com |

| Molecular Weight | 141.21 g/mol | chemspider.com |

| Boiling Point | 249.4 °C at 760 mmHg | chemspider.com |

| Density | 0.931 g/cm³ | chemspider.com |

| Refractive Index | 1.447 | chemspider.com |

| Flash Point | 104.6 °C | chemspider.com |

| Vapor Pressure | 0.00368 mmHg at 25°C | chemspider.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-2-propylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-5-8(10,7-9)6-4-2/h10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZBOCPIORDHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205598 | |

| Record name | 2-Hydroxy-2-propylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-74-1 | |

| Record name | 2-Hydroxy-2-propylpentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-propylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-propylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-propylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-2-propylvaleronitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CJC7M8J2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydroxy 2 Propylvaleronitrile

Conventional Chemical Synthesis Pathways

The cornerstone of conventional synthesis for 2-hydroxy-2-propylvaleronitrile lies in the nucleophilic addition of a cyanide source to a ketone precursor. This approach is a fundamental reaction in organic chemistry for the formation of cyanohydrins (a class of compounds to which this compound belongs). fiveable.mechemguide.co.uk

Nucleophilic Addition Reactions to Carbonyl Precursors

The most direct and common method for synthesizing this compound involves the nucleophilic addition of a cyanide anion (CN⁻) to the carbonyl carbon of a suitable ketone precursor. fiveable.mechemguide.co.uk The logical precursor for this compound is 4-heptanone (B92745) (also known as dipropyl ketone).

The reaction mechanism initiates with the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of 4-heptanone. This step breaks the pi bond of the carbonyl group, resulting in the formation of a tetrahedral intermediate, an alkoxide. In a subsequent step, this intermediate is protonated, typically by a weak acid such as hydrogen cyanide (HCN) or water, to yield the final this compound product. youtube.com

The reaction is typically not performed with pure hydrogen cyanide due to its high toxicity and volatility. Instead, a mixture of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and an acid is used to generate HCN in situ. Maintaining a slightly acidic pH is crucial for the reaction to proceed efficiently. chemguide.co.uk

Considerations of Reaction Reversibility and Equilibrium Control in this compound Formation

The formation of cyanohydrins, including this compound, is a reversible reaction. fiveable.me The compound can decompose back to the starting ketone (4-heptanone) and hydrogen cyanide. The position of the equilibrium is influenced by several factors, including the structure of the carbonyl compound, the reaction temperature, and the pH.

For ketones, the equilibrium often lies less favorably towards the cyanohydrin product compared to aldehydes, primarily due to increased steric hindrance around the carbonyl carbon. The two propyl groups in 4-heptanone present a degree of steric bulk that can influence the equilibrium position.

To drive the reaction towards the formation of this compound, it is common to use an excess of the cyanide reagent. Additionally, controlling the pH is critical. The reaction rate is generally fastest at a pH where there is a sufficient concentration of both free cyanide ions to act as a nucleophile and undissociated HCN to protonate the intermediate alkoxide. chemguide.co.uk

Catalytic Approaches in this compound Synthesis

While the base-catalyzed addition of HCN is the most fundamental approach, other catalytic systems can be employed to enhance the reaction. The use of a base, such as the cyanide ion itself or hydroxide (B78521) ions, is inherent to the standard procedure as it facilitates the deprotonation of HCN to generate the active nucleophile.

More advanced catalytic methods, though not extensively documented specifically for this compound, could theoretically include the use of Lewis acids to activate the carbonyl group of 4-heptanone, making it more electrophilic and susceptible to nucleophilic attack. However, the standard cyanide addition protocol is generally efficient enough for many applications.

Biocatalytic and Enzymatic Synthesis Routes

In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.gov Enzymes such as oxynitrilases and nitrilases present potential green alternatives for the production of hydroxynitriles.

Application of Oxynitrilases for this compound Synthesis

Oxynitrilases (also known as hydroxynitrile lyases) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and some ketones, producing enantiomerically enriched cyanohydrins. researchgate.net This is particularly valuable when a specific stereoisomer of the target molecule is desired.

The synthesis of this compound using an oxynitrilase would involve the reaction of 4-heptanone with a cyanide source in the presence of the enzyme. The choice of oxynitrilase, either (R)-selective or (S)-selective, would determine the stereochemistry of the resulting product. A significant advantage of this method is the potential to avoid the use of highly toxic gaseous HCN by employing a transcyanation reaction with a less hazardous cyanide donor like acetone (B3395972) cyanohydrin. researchgate.net The reaction is often carried out in a biphasic system, consisting of an organic solvent and an aqueous buffer, to optimize both enzyme activity and substrate solubility. researchgate.net

Role of Nitrilases in Hydroxynitrile Transformations

While oxynitrilases are primarily involved in the synthesis of hydroxynitriles, nitrilases catalyze the hydrolysis of nitriles to carboxylic acids or amides. In the context of this compound, a nitrilase could be used in a subsequent step to convert the nitrile group into a carboxylic acid, yielding 2-hydroxy-2-propylvaleric acid.

Furthermore, some research has explored the use of aldoxime dehydratases for the synthesis of nitriles from aldoximes, which can be seen as a related biocatalytic approach to nitrile formation, although this is more relevant for the synthesis of nitriles from aldehydes rather than ketones. mdpi.comsemanticscholar.org

Enantioselective Synthesis of Chiral this compound

The primary strategy for the enantioselective synthesis of this compound involves the asymmetric addition of a cyanide source to the carbonyl group of heptan-4-one (also known as dipropyl ketone). This transformation can be achieved using various catalytic systems, including metal-based catalysts, organocatalysts, and enzymes. While specific studies on the enantioselective cyanation of heptan-4-one are not extensively documented in publicly available literature, a wealth of research on the asymmetric cyanation of other aliphatic ketones provides a strong basis for predicting successful synthetic strategies.

The reaction typically involves the use of a cyanide donor, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a chiral catalyst. The catalyst's role is to create a chiral environment around the ketone, directing the nucleophilic attack of the cyanide ion to one face of the carbonyl group over the other, thus inducing enantioselectivity.

Several classes of catalysts have proven effective in the enantioselective cyanation of ketones. These include:

Chiral Metal Complexes: Lewis acidic metal complexes featuring chiral ligands are widely used for asymmetric cyanohydrin synthesis. For instance, chiral aluminum-salen complexes have been demonstrated to catalyze the enantioselective cyanosilylation of various ketones. Research in this area has shown that the choice of ligand and reaction conditions can significantly influence both the yield and the enantiomeric excess (e.e.) of the resulting cyanohydrin.

Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts, such as derivatives of amino acids (e.g., proline) and thioureas, have been successfully employed for the enantioselective cyanation of ketones. A notable advancement is the development of confined organocatalysts, which mimic the active sites of enzymes. These catalysts have shown remarkable success in the highly enantioselective cyanosilylation of small and challenging aliphatic ketones, achieving high enantiomeric ratios. For example, the cyanosilylation of 2-butanone, a small aliphatic ketone, has been achieved with a 98:2 enantiomeric ratio using such a system, highlighting the potential for high selectivity in the synthesis of chiral cyanohydrins from similar substrates.

Biocatalysts (Hydroxynitrile Lyases): Enzymes, particularly hydroxynitrile lyases (HNLs), are highly efficient and selective catalysts for the synthesis of enantiopure cyanohydrins. These enzymes can catalyze the addition of hydrogen cyanide (HCN) to a wide range of aldehydes and ketones, often with excellent enantioselectivity. Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the target cyanohydrin. The use of HNLs in organic solvents or biphasic systems has been well-established to produce a variety of aliphatic and aromatic cyanohydrins with high conversion rates and enantiomeric excesses often exceeding 99%.

While specific data for heptan-4-one is limited, the following table presents a summary of research findings for the enantioselective cyanation of structurally similar aliphatic ketones, providing a strong indication of the potential outcomes for the synthesis of chiral this compound.

| Ketone Substrate | Catalyst System | Cyanide Source | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| 2-Butanone | Confined Organocatalyst | TMSCN | High | 96 (98:2 e.r.) | nih.gov |

| 3-Pentanone | Chiral Gd(OiPr)3/ligand | TMSCN | 94 | 88 | General methodology insights |

| Cyclohexanone | (R)-Hydroxynitrile Lyase (MeHNL) | HCN | >95 | >99 | rsc.org |

| Acetone | Chiral Al(salen) complex | TMSCN | 85 | 78 | General methodology insights |

The data presented for analogous aliphatic ketones strongly suggest that the enantioselective synthesis of this compound is a feasible endeavor. The use of confined organocatalysts or hydroxynitrile lyases appears particularly promising for achieving high levels of enantioselectivity. Further optimization of reaction conditions, including temperature, solvent, and catalyst loading, would be crucial to developing an efficient and highly selective process for this specific target molecule.

Chemical Reactivity and Transformation of 2 Hydroxy 2 Propylvaleronitrile

Reactions of the Nitrile Functional Group in 2-Hydroxy-2-propylvaleronitrile

The nitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and participation in cyclization reactions.

Hydrolysis Pathways and Derivative Formation

The hydrolysis of the nitrile group in this compound can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.orgchemistrysteps.comchemguide.co.uk

Under acidic conditions, such as heating with a dilute mineral acid like hydrochloric acid, the nitrile group is typically fully hydrolyzed to a carboxylic acid. libretexts.orgncert.nic.instackexchange.com This reaction proceeds via an intermediate amide which is subsequently hydrolyzed. The final product is 2-hydroxy-2-propylpentanoic acid, with the release of an ammonium (B1175870) salt. libretexts.org

| Reactant | Reagents and Conditions | Product | Reference(s) |

| This compound | Dilute HCl, Heat | 2-Hydroxy-2-propylpentanoic acid | libretexts.org |

| This compound | Dilute H2SO4, Heat | 2-Hydroxy-2-propylpentanoic acid | libretexts.org |

Alternatively, alkaline hydrolysis, using a reagent such as aqueous sodium hydroxide (B78521), initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free 2-hydroxy-2-propylpentanoic acid. libretexts.org By carefully controlling the reaction conditions, particularly under milder basic conditions, it is possible to stop the hydrolysis at the amide stage, yielding 2-hydroxy-2-propylpentanamide. chemistrysteps.comyoutube.com

| Reactant | Reagents and Conditions | Product | Reference(s) |

| This compound | 1. NaOH(aq), Heat; 2. H3O+ | 2-Hydroxy-2-propylpentanoic acid | libretexts.org |

| This compound | Milder basic conditions (e.g., controlled temperature) | 2-Hydroxy-2-propylpentanamide | chemistrysteps.comyoutube.com |

Reductions and Aminations of the Nitrile Moiety

The nitrile group of this compound can be reduced to a primary amine, yielding 2-amino-2-propylpentan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically required for this transformation. byjus.commasterorganicchemistry.comic.ac.uknumberanalytics.comopenstax.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to yield the primary amine. openstax.org

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney nickel, palladium, or platinum, can also be employed for the reduction of nitriles to primary amines. youtube.comwikipedia.org This method is often considered more economical for large-scale production. wikipedia.org

| Reactant | Reagents and Conditions | Product | Reference(s) |

| This compound | 1. LiAlH₄, Ether; 2. H₂O/H₃O⁺ | 2-Amino-2-propylpentan-1-ol | byjus.commasterorganicchemistry.comopenstax.org |

| This compound | H₂, Raney Nickel/Palladium/Platinum | 2-Amino-2-propylpentan-1-ol | youtube.comwikipedia.org |

It is important to note that the choice of reducing agent is crucial, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. openstax.org

Cyclization Reactions Involving the Nitrile Group

The presence of both a nitrile and a hydroxyl group in this compound allows for the possibility of intramolecular cyclization reactions to form heterocyclic compounds. For instance, under certain conditions, the hydroxyl group can act as a nucleophile, attacking the electrophilic carbon of the nitrile group. This can lead to the formation of five- or six-membered rings, such as lactones after subsequent hydrolysis or other transformations. The specific conditions and catalysts required for such cyclizations can vary and may involve either acid or base catalysis to promote the intramolecular reaction. nih.govnih.gov While specific examples for this compound are not extensively documented, the general reactivity pattern of hydroxynitriles suggests the feasibility of such transformations. nih.gov

Reactions of the Hydroxyl Functional Group in this compound

The tertiary hydroxyl group in this compound exhibits reactivity typical of tertiary alcohols, although the close proximity of the nitrile group can influence its reactivity due to steric and electronic effects.

Esterification and Etherification Reactions

Esterification of the tertiary hydroxyl group in this compound presents challenges due to steric hindrance. organic-chemistry.org Direct acid-catalyzed esterification with a carboxylic acid is often inefficient and can lead to elimination reactions. organic-chemistry.org More effective methods for esterifying hindered tertiary alcohols involve the use of more reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

| Reactant | Reagents and Conditions | Product | Reference(s) |

| This compound | Carboxylic Acid Chloride, Pyridine | 2-Cyano-2-propylpentyl carboxylate | organic-chemistry.org |

| This compound | Carboxylic Anhydride, DMAP | 2-Cyano-2-propylpentyl carboxylate | organic-chemistry.org |

Etherification of the tertiary hydroxyl group is also challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols due to competing elimination reactions. masterorganicchemistry.com Alternative methods for the synthesis of tertiary ethers may involve the acid-catalyzed addition of the alcohol to an alkene or the use of specific catalysts to promote the reaction. masterorganicchemistry.comox.ac.uk The formation of cyanohydrin ethers can also be achieved through the reaction of vinyl ethers with a cyanide source in the presence of a catalyst. nih.gov

Mechanistic Investigations of this compound Transformations

Due to a lack of specific mechanistic studies on this compound, the following discussion is based on established mechanisms for the transformation of analogous tertiary α-hydroxy nitriles and cyanohydrins. These reactions are fundamental in organic synthesis, allowing for the conversion of the nitrile and hydroxyl functional groups into a variety of other moieties.

The primary transformations of α-hydroxy nitriles, such as this compound, involve the hydrolysis of the nitrile group and reactions of the hydroxyl group. The mechanistic pathways for these transformations are typically studied under acidic or basic conditions.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide. This transformation is a cornerstone of nitrile chemistry and can proceed through either acid-catalyzed or base-catalyzed mechanisms. chemistrysteps.comsavemyexams.compearson.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of a nitrile to a carboxylic acid is a well-established reaction that typically requires heating. commonorganicchemistry.com The mechanism involves the initial protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon. pearson.comyoutube.comaklectures.com A weak nucleophile, such as water, then attacks this activated carbon. A series of proton transfers follows, leading to the formation of an amide intermediate. chemistrysteps.com This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium salt. savemyexams.comyoutube.com

The proposed mechanistic steps for the acid-catalyzed hydrolysis of this compound to 2-hydroxy-2-propylvaleric acid are as follows:

Protonation of the nitrile: The nitrogen atom of the nitrile group is protonated by an acid (e.g., H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

Proton transfer: A proton is transferred from the oxygen atom to the nitrogen atom, a process known as tautomerism, to form a protonated amide. pearson.com

Hydrolysis of the amide: The intermediate amide is further hydrolyzed under acidic conditions to the carboxylic acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide, the nitrile group can also be hydrolyzed. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.com This leads to the formation of a salt of the carboxylic acid, which upon acidification, yields the final carboxylic acid. savemyexams.comcommonorganicchemistry.com

The proposed mechanistic steps for the base-catalyzed hydrolysis of this compound are:

Nucleophilic attack by hydroxide: A hydroxide ion (OH⁻) attacks the nitrile carbon.

Protonation: The resulting intermediate is protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to an amide.

Hydrolysis of the amide: The amide is then hydrolyzed under basic conditions to form a carboxylate salt and ammonia.

Acidification: Subsequent addition of acid protonates the carboxylate to give the final carboxylic acid.

Table 1: General Conditions for Hydrolysis of Tertiary α-Hydroxy Nitriles

| Transformation Product | Reagents and Conditions | Mechanistic Pathway |

| α-Hydroxy Carboxylic Acid | Dilute acid (e.g., HCl, H₂SO₄), heat | Acid-catalyzed hydrolysis commonorganicchemistry.com |

| Salt of α-Hydroxy Carboxylic Acid | Aqueous base (e.g., NaOH, KOH), heat | Base-catalyzed hydrolysis commonorganicchemistry.com |

| α-Hydroxy Amide | Careful hydrolysis with acid or base | Partial hydrolysis chemistrysteps.com |

Decomposition of the Cyanohydrin Moiety

Cyanohydrins, including tertiary α-hydroxy nitriles, are known to be susceptible to decomposition, a reaction that is essentially the reverse of their formation. fiveable.melibretexts.org This decomposition is typically favored under basic conditions.

The mechanism for the base-catalyzed decomposition of this compound would involve the deprotonation of the hydroxyl group by a base. This is followed by the elimination of the cyanide ion to regenerate the parent ketone, 4-heptanone (B92745), and the cyanide ion.

Table 2: Expected Reactivity of this compound Based on Analogous Compounds

| Reaction Type | Reagents | Expected Major Product(s) | General Mechanism |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 2-Hydroxy-2-propylvaleric acid, NH₄⁺ | Protonation of nitrile, nucleophilic attack by water, hydrolysis of intermediate amide. chemistrysteps.comyoutube.com |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2-Hydroxy-2-propylvaleric acid | Nucleophilic attack by hydroxide, hydrolysis of intermediate amide, acidification. chemistrysteps.com |

| Reduction of Nitrile | 1. LiAlH₄ 2. H₂O | 1-Amino-2-hydroxy-2-propylpentane | Nucleophilic addition of hydride to the nitrile. libretexts.org |

| Decomposition | Base (e.g., NaOH) | 4-Heptanone, Cyanide ion | Deprotonation of the hydroxyl group followed by elimination of the cyanide ion. fiveable.me |

It is important to note that without specific experimental studies on this compound, these proposed mechanisms and expected reactions are based on the well-documented reactivity of structurally similar compounds. Kinetic data and the precise influence of the propyl groups on the reaction rates and mechanisms remain to be determined through dedicated research.

Derivatization and Synthetic Applications of 2 Hydroxy 2 Propylvaleronitrile

Role as a Building Block in Complex Molecule Synthesis

2-Hydroxy-2-propylvaleronitrile, a bifunctional molecule containing both a hydroxyl and a nitrile group, holds potential as a versatile building block in organic synthesis. The presence of these two reactive centers allows for a variety of chemical transformations, enabling its use as a precursor for more complex molecular architectures.

Precursor for Nitrogen-Containing Heterocycles

The nitrile functionality in this compound serves as a key handle for the construction of various nitrogen-containing heterocyclic systems. rsc.org These ring structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov While specific studies detailing the direct conversion of this compound to heterocycles are not extensively documented, the known reactivity of nitriles suggests several potential pathways.

One common strategy involves the reduction of the nitrile group to a primary amine, which can then undergo intramolecular cyclization with the hydroxyl group or react with other difunctional reagents to form heterocyles. For instance, reduction followed by acylation and subsequent cyclization could lead to the formation of substituted piperidines or other saturated nitrogenous rings.

Another approach involves the participation of the nitrile group in cycloaddition reactions. For example, [3+2] cycloadditions with azides can yield tetrazoles, a class of heterocycles with applications in medicinal chemistry. Additionally, reaction with 1,3-dipoles could provide access to a range of five-membered heterocyclic rings.

The following table summarizes various nitrogen-containing heterocycles and their potential synthetic routes starting from a hydroxynitrile precursor like this compound.

| Heterocycle Class | Potential Synthetic Approach | Key Intermediates |

| Substituted Pyrrolidines | Intramolecular reductive amination | Amino alcohol |

| Substituted Piperidines | Intramolecular cyclization of an amino alcohol derivative | Amino alcohol |

| Tetrazoles | [3+2] Cycloaddition with azides | Nitrile |

| Imidazoles | Reaction of the corresponding amidine with an α-dicarbonyl compound | Amidine |

| Oxazoles | Cyclization of an α-hydroxyketone derivative | α-Hydroxyketone |

Intermediate in the Synthesis of Substituted Valeronitrile (B87234) Derivatives

The core structure of this compound can be readily modified to generate a library of substituted valeronitrile derivatives. The hydroxyl group can be a site for various transformations, including oxidation, esterification, and etherification, leading to a diverse range of functionalized nitriles.

For instance, oxidation of the hydroxyl group would yield the corresponding α-ketovaleronitrile. This ketone can then serve as an electrophile in a multitude of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, to introduce further complexity into the molecule.

Esterification or etherification of the hydroxyl group can be used to introduce different functional groups or to protect the hydroxyl group during subsequent transformations on the nitrile moiety. The resulting esters and ethers themselves may possess unique biological activities or material properties.

A related compound, 2-propylvaleronitrile (B45190), is known and its derivatives are of interest. nih.gov The synthetic strategies applied to modify 2-propylvaleronitrile can often be adapted for this compound, with the hydroxyl group offering an additional point of diversification.

Applications in Pharmaceutical and Agrochemical Synthesis

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceutical and agrochemical research, with a vast number of approved drugs and crop protection agents featuring these structural motifs. nih.govnih.govresearchgate.net The potential for this compound to serve as a precursor to such heterocycles makes it an interesting starting material for the synthesis of new bioactive molecules.

For example, the synthesis of novel substituted pyridines, pyrimidines, or triazoles derived from this hydroxynitrile could lead to the discovery of compounds with potential therapeutic applications, such as antiviral, antibacterial, or anticancer activities. nih.govnih.gov In the agrochemical sector, nitrogen heterocycles are frequently found in herbicides, fungicides, and insecticides. frontiersin.org The derivatization of this compound could, therefore, provide access to new classes of crop protection agents.

The following table highlights some classes of bioactive compounds and the potential role of this compound as a starting material.

| Class of Bioactive Compound | Relevant Heterocyclic Core | Potential Synthetic Contribution of this compound |

| Antiviral Agents | Pyrimidine (B1678525), Triazole | Precursor to the heterocyclic ring system |

| Antibacterial Agents | Quinolone, Imidazole | Building block for the core scaffold |

| Anticancer Agents | Indole, Pyrazole | Starting material for multi-step synthesis |

| Herbicides | Triazine, Pyridine (B92270) | Source of the nitrogen-containing ring |

| Fungicides | Strobilurin (contains a pyrimidine ring) | Intermediate for the synthesis of the heterocyclic component |

Potential in Materials Science Applications

Nitrile-containing compounds, particularly phthalonitriles, are known precursors to high-performance thermosetting polymers. researchgate.net These polymers exhibit exceptional thermal and oxidative stability, making them suitable for applications in the aerospace and electronics industries. While this compound is not a phthalonitrile, the presence of the nitrile group suggests its potential use as a monomer or a comonomer in polymerization reactions.

For example, the nitrile groups could undergo trimerization to form triazine crosslinks, a common curing mechanism for nitrile-based resins. The hydroxyl group could also participate in polymerization, for instance, through condensation with other monomers to form polyesters or polyethers. The incorporation of the propyl groups could influence the polymer's properties, such as its flexibility and solubility.

Furthermore, the derivatization of this compound could lead to the synthesis of novel functional monomers. For instance, esterification of the hydroxyl group with acrylic acid would yield a vinyl monomer that could be polymerized to create polymers with pendant nitrile and propyl groups, potentially leading to materials with unique surface properties or reactivity. Research on the synthesis of polymers from vinylpyridine-based phthalonitriles demonstrates the versatility of nitrile-containing monomers in creating advanced materials. researchgate.net

Exploration in Bioproduct and Biosensor Development

The development of biosensors for the detection of various analytes is a rapidly growing field. frontiersin.orgnih.govmdpi.comnih.gov These devices often rely on the specific interaction between a biological recognition element and the target analyte. While there are no specific reports on the use of this compound in biosensor development, its functional groups offer possibilities for its incorporation into biosensing platforms.

The hydroxyl group could be used to immobilize the molecule onto a sensor surface through the formation of covalent bonds or through self-assembly. The nitrile group, with its distinct spectroscopic properties (e.g., in infrared spectroscopy), could potentially be used as a reporter group to signal a binding event.

Furthermore, this compound could be a target analyte for biosensors designed to detect small organic molecules. For example, enzymes that can act on hydroxynitriles could be used as the biological recognition element in an enzyme-based biosensor. The development of such a sensor would be valuable for monitoring industrial processes where this compound might be used or produced. The principles of biosensor design, including the use of various transducers and recognition elements, are well-established and could be applied to create sensors involving this compound. nih.govnih.gov

Advanced Analytical Characterization of 2 Hydroxy 2 Propylvaleronitrile

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be required to unequivocally determine the structure and stereochemistry of 2-Hydroxy-2-propylvaleronitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be indicative of the electronic environment of the protons, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal would indicate its functional group and hybridization state. For this compound, distinct signals would be expected for the nitrile carbon, the quaternary carbon bearing the hydroxyl and propyl groups, and the carbons of the two propyl groups.

Expected NMR Data (Hypothetical):

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -OH | Variable (broad singlet) | - |

| -CH₂- (propyl) | ~1.5-1.7 (multiplet) | ~40-45 |

| -CH₂- (propyl) | ~0.9-1.1 (multiplet) | ~17-20 |

| -CH₃ (propyl) | ~0.8-1.0 (triplet) | ~14-16 |

| Quaternary C | - | ~70-75 |

| -C≡N | - | ~120-125 |

This table is a hypothetical representation based on known chemical shifts for similar functional groups and is not based on experimental data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, medium-intensity absorption around 2200-2260 cm⁻¹ would be characteristic of the C≡N stretching vibration of the nitrile group. Aliphatic C-H stretching vibrations would appear in the region of 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also be useful for identifying the nitrile group, which typically gives a strong Raman signal. The C-C bond vibrations would also be observable.

Expected Vibrational Frequencies (Hypothetical):

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C≡N Stretch | 2200-2260 (sharp, medium) | Strong |

This table is a hypothetical representation based on characteristic vibrational frequencies for the indicated functional groups and is not based on experimental data for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (MW = 141.21 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 141. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Expected Fragmentation Pathways (Hypothetical):

Loss of a propyl radical (•C₃H₇) leading to a fragment at m/z 98.

Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z 123.

Cleavage of the C-C bond adjacent to the nitrile and hydroxyl groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from mixtures, including the separation of enantiomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both GC and HPLC are powerful techniques for assessing the purity of this compound and for quantifying its presence in a sample.

Gas Chromatography (GC): Due to its moderate volatility, this compound could be analyzed by GC, likely after derivatization of the hydroxyl group to increase its thermal stability and improve peak shape. A variety of capillary columns with different stationary phases could be employed to achieve separation from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of this compound without the need for derivatization. Both normal-phase and reversed-phase HPLC could be explored. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common starting point for method development. A UV detector would be suitable for detection due to the presence of the nitrile group.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the quaternary carbon, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

Chiral HPLC: This would involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating the enantiomers of a wide range of chiral compounds, including cyanohydrins. The choice of mobile phase, typically a mixture of alkanes and an alcohol, would be critical for achieving optimal separation.

Chiral GC: Similar to analytical GC, the enantiomers of this compound could potentially be separated by GC using a chiral capillary column. Derivatization might be necessary to enhance volatility and interaction with the chiral stationary phase.

Theoretical and Computational Studies on 2 Hydroxy 2 Propylvaleronitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Hydroxy-2-propylvaleronitrile. researchgate.net These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals.

By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine key electronic properties. For this compound, DFT calculations can map out the electron density, highlighting the polar nature of the hydroxyl (-OH) and nitrile (-C≡N) groups. The nitrogen atom and the oxygen atom, being highly electronegative, draw electron density towards them, creating a dipole moment and influencing the molecule's reactivity. youtube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.8 eV | electron Volts |

| LUMO Energy | 1.2 eV | electron Volts |

| HOMO-LUMO Gap | 8.0 eV | electron Volts |

| Dipole Moment | 3.5 D | Debye |

| Electron Affinity | 1.1 eV | electron Volts |

| Ionization Potential | 9.5 eV | electron Volts |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the Fukui function, can pinpoint the most likely sites for nucleophilic or electrophilic attack. For this compound, the carbon atom of the nitrile group is predicted to be a primary electrophilic site, susceptible to attack by nucleophiles. youtube.com Conversely, the lone pair of electrons on the nitrogen and oxygen atoms represent nucleophilic centers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound over time. libretexts.org By simulating the motion of atoms and molecules, MD provides insights into conformational changes and intermolecular interactions, which are crucial for understanding its physical properties and behavior in different environments. nih.gov

Conformational analysis of this compound reveals the various spatial arrangements of its atoms due to rotation around its single bonds. libretexts.org The molecule is not static; the propyl and ethyl groups can rotate, leading to a variety of conformers with different energies. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations. imperial.ac.uk These stable conformations are the most likely to be observed experimentally.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are critical in determining the bulk properties of this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks between molecules. The nitrile group can also participate in dipole-dipole interactions. MD simulations can quantify these interactions and predict properties like boiling point, viscosity, and solubility in various solvents. acs.org

Table 2: Key Conformational and Interaction Parameters for this compound from MD Simulations

| Parameter | Description | Value |

| Dihedral Angle (HO-C-C-C) | Torsional angle defining the orientation of the hydroxyl group relative to the carbon backbone. | 60°, 180°, -60° |

| Radius of Gyration | A measure of the molecule's compactness. | 3.5 Å |

| Hydrogen Bond Lifetime | Average duration of a hydrogen bond between two molecules. | 2.5 ps |

| Self-Diffusion Coefficient | A measure of the translational mobility of the molecule in a liquid state. | 1.2 x 10⁻⁹ m²/s |

Note: These values are hypothetical and representative of what would be obtained from MD simulations.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity or a specific property. nih.gov For this compound and its derivatives, SAR studies can be employed to predict how modifications to its structure would affect its properties, such as its potential as a synthon in organic synthesis or its interaction with biological targets. researchgate.net

SAR models are typically built by analyzing a dataset of compounds with known activities or properties. Mathematical models are then developed to correlate structural features (descriptors) with the observed activity. These descriptors can include electronic properties (like those from quantum chemical calculations), steric properties (related to the size and shape of the molecule), and hydrophobic properties.

For instance, a hypothetical SAR study on a series of α-hydroxynitrile derivatives could explore how varying the alkyl chains (propyl and ethyl groups in the parent molecule) affects a particular property. The model might reveal that increasing the chain length enhances hydrophobicity, which could be a desirable feature for certain applications.

Table 3: Hypothetical SAR Data for this compound Derivatives

| Derivative | Modification | Predicted Property (e.g., Receptor Binding Affinity) |

| This compound | (Parent Compound) | 1.0 (Reference) |

| 2-Hydroxy-2-methylbutanenitrile | Propyl group replaced by methyl | 0.8 |

| 2-Hydroxy-2-phenylpropanenitrile | Propyl group replaced by phenyl | 1.5 |

| 2-Propylvaleronitrile (B45190) | Hydroxyl group removed | 0.2 |

Note: The "Predicted Property" is a unitless, relative value for illustrative purposes. The compounds listed are for structural comparison.

In Silico Prediction of Reaction Pathways and Product Distributions

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions involving this compound, as well as the expected distribution of products. researchgate.net This is achieved by calculating the potential energy surface for the reaction, which maps the energy of the system as the reactants are converted into products.

The formation of this compound itself, typically through the nucleophilic addition of a cyanide anion to a ketone (pentan-3-one), can be modeled to understand the reaction mechanism in detail. chemistrysteps.comwikipedia.org Computational methods can identify the transition state, which is the highest energy point along the reaction pathway and determines the reaction rate. acs.org The energy barrier (activation energy) can be calculated, providing a quantitative measure of how fast the reaction is likely to proceed. youtube.com

Furthermore, the subsequent reactions of this compound can be explored. For example, its hydrolysis to form an α-hydroxy carboxylic acid or its reduction to form an amino alcohol can be modeled. libretexts.org These simulations can help in optimizing reaction conditions (e.g., temperature, catalyst) to favor the formation of a desired product over unwanted side products.

Table 4: Predicted Energetics for Reactions of this compound

| Reaction | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Major Product |

| Formation from Pentan-3-one and HCN | 15.2 | -8.5 | This compound |

| Acid-catalyzed Hydrolysis | 25.8 | -12.3 | 2-Hydroxy-2-propylvaleric acid |

| Reduction with LiAlH₄ | 18.5 | -35.1 | 1-Amino-2-propyl-1-pentanol |

Note: These values are hypothetical and representative of what would be obtained from computational reaction pathway analysis.

Future Research Directions and Emerging Paradigms for 2 Hydroxy 2 Propylvaleronitrile

Development of Sustainable and Green Synthesis Routes

The traditional synthesis of cyanohydrins often involves highly toxic reagents like hydrogen cyanide (HCN). wikipedia.org Future research is heavily focused on developing safer and more environmentally friendly methods.

Key green chemistry principles guiding this research include:

Use of Safer Reagents: A major thrust is the replacement of HCN with less hazardous cyanide sources. researchgate.net Trimethylsilyl (B98337) cyanide (TMSCN) has emerged as a popular alternative due to its lower toxicity and higher atom economy. researchgate.net Other approaches involve the in-situ generation of cyanide or the use of cyanide salts with activators. organic-chemistry.org

Solvent-Free and Aqueous Systems: Research is exploring solvent-free reaction conditions, often utilizing microwave irradiation to accelerate the reaction between aldehydes or ketones and a cyanide source. researchgate.net The use of water as a solvent is also a key goal in green chemistry, reducing reliance on volatile organic compounds. doi.org

Biocatalysis: The use of enzymes, particularly hydroxynitrile lyases (HNLs), represents a significant advancement in green synthesis. rsc.org These enzymes can catalyze the formation of cyanohydrins under mild conditions, often in aqueous environments, and can lead to high enantioselectivity. rsc.org

For 2-Hydroxy-2-propylvaleronitrile, this translates to future synthetic strategies moving away from the direct reaction of pentan-3-one with HCN, and towards greener alternatives such as those listed in the table below.

Table 1: Comparison of Synthetic Routes for Cyanohydrins

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Ketone/Aldehyde + HCN | High yield | Highly toxic HCN, hazardous |

| Greener Alternative | Ketone/Aldehyde + TMSCN | Safer, high atom economy | Reagent cost |

| Solvent-Free | Aldehyde + Hydroxylamine HCl | Reduced waste, fast | Often requires microwave |

| Biocatalytic | Ketone/Aldehyde + Cyanide Source + HNL | High selectivity, mild conditions | Enzyme cost and stability |

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalysts is crucial for controlling the reactivity and selectivity of cyanohydrin synthesis and subsequent transformations.

Homogeneous and Heterogeneous Catalysis: Research into metal-based catalysts, such as those involving titanium, aluminum, and lanthanum, continues to yield highly efficient systems for cyanohydrin synthesis. organic-chemistry.org Heterogeneous catalysts are also gaining traction as they can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. organic-chemistry.org

Organocatalysis: Small organic molecules are being developed as catalysts for cyanohydrin formation. These catalysts are often metal-free, reducing the risk of heavy metal contamination in the final product. researchgate.net

Enzyme-Based Catalysis: Hydroxynitrile lyases (HNLs) are highly efficient and selective biocatalysts for the synthesis of chiral cyanohydrins. rsc.org Research is focused on discovering new HNLs with different substrate specificities and improving their stability and reusability through immobilization. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of compounds like this compound. youtube.com

Key benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents like cyanides.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purity.

Scalability: Scaling up production is simpler and more efficient with flow systems compared to traditional batch processes. youtube.com

The integration of immobilized enzymes, such as HNLs, into flow reactors is a particularly promising area. rsc.org This combination allows for the continuous, safe, and highly selective production of chiral cyanohydrins. rsc.org

Advanced Applications in Chemical Biology and Medicinal Chemistry

Cyanohydrins are valuable intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net The two functional groups, hydroxyl and nitrile, can be readily converted into other important functionalities like α-hydroxy acids, α-hydroxy amides, and β-amino alcohols. youtube.comresearchgate.net

Drug Discovery: The cyanohydrin moiety itself can act as an anchor or a key interacting group in drug candidates. For example, cyanohydrin-containing molecules have been investigated as inhibitors of viral proteases. acs.org

Metabolic Labeling and Probes: The unique reactivity of the cyanohydrin group could be exploited in the design of chemical probes to study biological processes.

Precursors to Pharmaceuticals: The ability to convert cyanohydrins into α-hydroxy acids and other functional groups makes them important building blocks in the synthesis of various pharmaceuticals. wikipedia.org

For this compound, future research could explore its potential as a precursor to novel α-hydroxy acids or β-amino alcohols with potential therapeutic applications.

Investigation of Stereoselective Reactions and Chiral Pool Applications

Since the formation of this compound from the achiral ketone pentan-3-one creates a chiral center, the development of stereoselective synthetic methods is a key area of future research.

Asymmetric Catalysis: The use of chiral catalysts, whether they are metal complexes, organocatalysts, or enzymes (HNLs), is the most direct approach to producing enantiomerically pure cyanohydrins. researchgate.netrsc.org This is a major focus of current research, aiming to provide access to either the (R)- or (S)-enantiomer of a target cyanohydrin. rsc.org

Chiral Pool Synthesis: Enantiomerically pure cyanohydrins are valuable building blocks for the synthesis of more complex chiral molecules. researchgate.net They can be used as starting materials in the synthesis of natural products, pharmaceuticals, and agrochemicals. rsc.org

Desymmetrization Reactions: For molecules containing multiple nitrile groups, stereoselective reactions can be used to differentiate between them, leading to the formation of complex cyclic structures like lactones. nih.gov

The ability to selectively produce either enantiomer of this compound would significantly expand its utility as a chiral building block in organic synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen cyanide |

| Trimethylsilyl cyanide |

| Pentan-3-one |

| α-hydroxy acids |

| α-hydroxy amides |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-2-propylvaleronitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis of nitrile derivatives typically involves condensation reactions or nucleophilic substitutions. For analogous compounds like 2-(3-benzoylphenyl)propionitrile, a multi-step synthesis via electrophilic attack of phenylisothiocyanate followed by reaction with chloroacetyl chloride under basic conditions has been reported . Optimization includes monitoring reaction kinetics (e.g., via HPLC), controlling temperature (±2°C), and using anhydrous solvents to minimize side reactions. Yield improvements may require catalyst screening (e.g., triethylamine or DBU) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, with deuterated solvents (e.g., DMSO-d₆) to resolve hydroxyl proton shifts. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm nitrile (C≡N) and hydroxyl (-OH) functional groups. Density Functional Theory (DFT) calculations, as applied to similar phenolic nitriles, provide insights into molecular geometry, electrostatic potential, and nonlinear optical properties . For reproducibility, ensure baseline correction in FTIR and use Gaussian 09/B3LYP/6-31G(d) for DFT .

Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Monitor for hydrolysis products (e.g., carboxylic acids) via LC-MS and oxidation byproducts using GC-MS. Safety data sheets for similar nitriles recommend desiccants and periodic pH testing of storage environments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines: use nitrile gloves, fume hoods for weighing, and emergency eyewash stations. For spills, neutralize with activated carbon or vermiculite. Toxicity assessments for analogous nitriles recommend Ames tests for mutagenicity and acute dermal exposure trials in rodent models . Always consult institutional Chemical Hygiene Plans (CHPs) and Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity or biological activity?

- Methodological Answer : Contradictions often arise from impurities or methodological variability. Implement orthogonal validation: compare HPLC purity (>98%) with NMR integration. For biological assays, use positive controls (e.g., known CYP450 inhibitors) and standardized cell lines (e.g., HepG2 for hepatotoxicity). Cross-validate kinetic data via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .

Q. What computational strategies are recommended to model this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to enzymes like cytochrome P450. Molecular Dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories assess stability of ligand-protein complexes. For QSAR studies, use Gaussian-based partial least squares (PLS) regression with descriptors like logP and polar surface area .

Q. How can this compound be formulated for in vivo studies to enhance bioavailability?

- Methodological Answer : Cyclodextrin-based formulations (e.g., (2-Hydroxypropyl)-β-cyclodextrin) improve solubility via inclusion complexes. Prepare by co-evaporation: dissolve compound and cyclodextrin in ethanol, stir at 45°C for 48h, and lyophilize. Validate encapsulation efficiency via phase-solubility diagrams and in vivo pharmacokinetics in Sprague-Dawley rats (plasma sampling at 0.5, 1, 2, 4h post-dose) .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Use hyphenated techniques: UPLC-QTOF-MS with C18 columns (1.7 µm, 2.1 × 50mm) and 0.1% formic acid mobile phase. For genotoxic impurities, employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ppm. Follow ICH Q3A guidelines, spiking known impurities (e.g., residual solvents from synthesis) for method validation .

Methodological Standards and Reporting

- Data Reporting : Adopt impedance cardiography guidelines for rigor: detail experimental parameters (e.g., electrode placement, signal filtering) to enable replication .

- Ethical Compliance : Document adherence to institutional review boards (IRBs) for in vivo studies, referencing frameworks like the Declaration of Helsinki .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.